N-(3,4-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
CAS No.:
Cat. No.: VC16351706
Molecular Formula: C15H18N2O4
Molecular Weight: 290.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18N2O4 |
|---|---|
| Molecular Weight | 290.31 g/mol |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
| Standard InChI | InChI=1S/C15H18N2O4/c1-9-12(10(2)21-17-9)8-15(18)16-11-5-6-13(19-3)14(7-11)20-4/h5-7H,8H2,1-4H3,(H,16,18) |
| Standard InChI Key | ZNGVLBLOJTYIOH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NO1)C)CC(=O)NC2=CC(=C(C=C2)OC)OC |
Introduction
Structural and Chemical Profile
Molecular Architecture
N-(3,4-Dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide features a central acetamide backbone () bridging two distinct aromatic systems:
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A 3,4-dimethoxyphenyl group with methoxy substituents at positions 3 and 4, contributing to electron-rich aromaticity.
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A 3,5-dimethyl-1,2-oxazol-4-yl group, a five-membered heterocycle containing oxygen and nitrogen atoms, with methyl groups at positions 3 and 5 .
The stereochemistry is achiral, as confirmed by its InChIKey (ZNGVLBLOJTYIOH-UHFFFAOYSA-N), which reflects the absence of stereoisomerism.
Physicochemical Properties
The compound’s physicochemical parameters, critical for drug-likeness assessments, include:
| Property | Value |
|---|---|
| Molecular Weight | 290.31 g/mol |
| LogP (Partition Coefficient) | 0.83 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 53.79 Ų |
| Solubility (logSw) | -1.17 (Poor aqueous solubility) |
These properties suggest moderate lipophilicity and limited water solubility, typical of aromatic acetamides .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence optimized for yield and purity:
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Oxazole Ring Formation: Condensation of diketones with hydroxylamine under acidic conditions to generate the 3,5-dimethyl-1,2-oxazole core.
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Acetamide Coupling: Reaction of the oxazole intermediate with chloroacetyl chloride, followed by nucleophilic substitution with 3,4-dimethoxyaniline.
Key reaction conditions include:
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Temperature control (60–80°C) to prevent side reactions.
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Solvent selection (e.g., dichloromethane or tetrahydrofuran) to enhance intermediate solubility.
Analytical Characterization
Structural validation employs:
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Nuclear Magnetic Resonance (NMR): NMR confirms methoxy proton signals at δ 3.75–3.85 ppm and acetamide NH resonance at δ 8.2 ppm.
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Mass Spectrometry: High-resolution ESI-MS shows a molecular ion peak at m/z 291.12 ([M+H]).
| Compound Name | Key Structural Differences | Reported Activity |
|---|---|---|
| N-(3-Cyano-4,5,6,7-Tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-Dimethyl-3-Oxo-2-Phenylpyrazol-4-yl)Amino]-1,3,4-Thiadiazol-2-yl]Sulfanyl]Acetamide | Thiophene and thiadiazole rings | Anti-inflammatory (COX-2 inhibition) |
| N-(2,5-Dimethoxyphenyl)-2-(3,5-Dimethyl-1,2-Oxazol-4-yl)Acetamide | Methoxy group positional isomer | Unreported |
This comparison underscores the role of substituent positioning in modulating biological activity.
Research Applications and Future Directions
Current Applications
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Medicinal Chemistry: Serves as a scaffold for designing CNS-active agents due to its ability to cross the blood-brain barrier (predicted logP = 0.83) .
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Chemical Biology: Used as a probe to study protein-ligand interactions via fluorescence labeling (derivatization at the oxazole ring).
Knowledge Gaps and Opportunities
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In Vitro Screening: Prioritize assays against neurodegenerative disease targets (e.g., acetylcholinesterase, NMDA receptors).
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ADMET Profiling: Evaluate metabolic stability in liver microsomes and plasma protein binding.
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Structural Optimization: Introduce polar groups (e.g., hydroxyl, amine) to improve solubility without compromising target affinity.
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